molecular formula C17H16FN3O2 B11122855 Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11122855
M. Wt: 313.33 g/mol
InChI Key: HFNRMJNVXRGXTN-UHFFFAOYSA-N
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Description

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl and methyl groups in its structure contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, the compound exerts its therapeutic effects, such as reducing inflammation and improving insulin sensitivity.

Comparison with Similar Compounds

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, vericiguat is a soluble guanylate cyclase stimulator used in the treatment of heart failure, while this compound is primarily studied for its PPAR agonist activity.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-17(22)20-16-15(12-5-7-13(18)8-6-12)19-14-9-4-11(2)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

HFNRMJNVXRGXTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

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